Phenacetin-d3
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Overview
Description
Phenacetin-d3 is a deuterated analog of phenacetin, a compound historically used as an analgesic and antipyretic. The deuterium atoms replace the hydrogen atoms in the acetamide group, which can influence the compound’s metabolic stability and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenacetin-d3 typically involves the deuteration of phenacetin. This process can be achieved through the following steps:
Starting Material: Phenacetin is used as the starting material.
Deuteration: The hydrogen atoms in the acetamide group are replaced with deuterium atoms using deuterated reagents such as deuterated acetic anhydride or deuterated acetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature and pressure settings to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterated reagents.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Phenacetin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Phenacetin-d3 has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for studying reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to investigate the metabolic stability and pharmacokinetics of deuterated drugs.
Medicine: Potential use in developing deuterated pharmaceuticals with improved metabolic profiles.
Industry: Utilized in the production of deuterated compounds for research and development purposes.
Mechanism of Action
The mechanism of action of Phenacetin-d3 involves its interaction with biological targets similar to phenacetin. The deuterium atoms can influence the compound’s metabolic stability, leading to slower metabolism and prolonged activity. The molecular targets and pathways involved include:
Enzymatic Interaction: Interaction with enzymes involved in drug metabolism, such as cytochrome P450 enzymes.
Pharmacokinetics: Altered absorption, distribution, metabolism, and excretion (ADME) profiles due to deuterium substitution.
Comparison with Similar Compounds
Similar Compounds
Phenacetin: The non-deuterated analog of Phenacetin-d3.
Acetaminophen: A related analgesic and antipyretic compound.
Deuterated Acetaminophen: Another deuterated analog with similar applications.
Uniqueness
This compound is unique due to its deuterium substitution, which imparts distinct metabolic and pharmacokinetic properties compared to its non-deuterated counterparts. This makes it valuable for research and potential therapeutic applications.
Properties
IUPAC Name |
2,2,2-trideuterio-N-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)/i2D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-BMSJAHLVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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